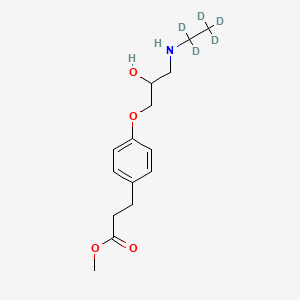

N-Ethyl esmolol-d5

Description

N-Ethyl esmolol-d5 is a deuterated analog of esmolol, a short-acting β1-selective adrenergic receptor blocker used primarily in critical care settings for acute tachycardia and hypertension. The deuterium substitution (at five positions) enhances its metabolic stability, making it valuable as an internal standard in pharmacokinetic and bioanalytical studies. Deuterated compounds like this compound are critical for improving the accuracy of mass spectrometry (MS) analyses by minimizing isotopic interference .

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

286.38 g/mol |

IUPAC Name |

methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate |

InChI |

InChI=1S/C15H23NO4/c1-3-16-10-13(17)11-20-14-7-4-12(5-8-14)6-9-15(18)19-2/h4-5,7-8,13,16-17H,3,6,9-11H2,1-2H3/i1D3,3D2 |

InChI Key |

XJRKZSCHUNWXRT-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl esmolol-d5 involves the incorporation of deuterium atoms into the ethyl group of N-Ethyl esmolol. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl propanoate moiety in N-Ethyl esmolol-d5 undergoes hydrolysis under acidic or basic conditions, producing a carboxylic acid derivative.

The deuterium on the ethyl group does not participate in hydrolysis, as confirmed by NMR studies showing intact C-D bonds post-reaction .

Oxidation of the Alcohol Moiety

The secondary alcohol in the propoxy chain can be oxidized to a ketone.

Deuterium’s electron-withdrawing effect slightly stabilizes the transition state, moderating the oxidation rate .

Stability and Deuteration Exchange

This compound demonstrates high deuterium retention under standard conditions but undergoes exchange under extreme pH.

Functionalization for Derivatives

The compound’s amine and hydroxyl groups enable further derivatization:

Key Structural Insights from this compound

Scientific Research Applications

Chemistry: N-Ethyl esmolol-d5 is used as a reference standard in analytical chemistry for the quantification and identification of N-Ethyl esmolol in various samples. Its stable isotope labeling allows for accurate mass spectrometric analysis.

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of N-Ethyl esmolol. The deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its biological effects.

Medicine: this compound is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of esmolol and its analogs. It helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quality control of esmolol-containing formulations.

Mechanism of Action

N-Ethyl esmolol-d5, like esmolol, exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions by preventing the action of epinephrine and norepinephrine . The compound’s deuterium labeling does not alter its mechanism of action but allows for detailed studies of its pharmacokinetics and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethyl esmolol-d5 with structurally and functionally related compounds, focusing on chemical properties, applications, and regulatory status.

Esmolol (Parent Compound)

- Structure: Non-deuterated esmolol has a methyl ester group and lacks isotopic labeling.

- Application : Used clinically for rapid heart rate control.

- Metabolism : Rapidly hydrolyzed by esterases (half-life: ~9 minutes), necessitating continuous infusion.

- Analytical Use : Lacks isotopic labels, making it less suitable as an MS internal standard compared to this compound.

Ethyl Palmitate-D5 (Deuterated Analog)

- Structure : Deuterated ethyl ester of palmitic acid (unrelated pharmacologically to esmolol).

- Application : Used as a stable isotope-labeled standard in lipidomics .

- Comparison : Shares deuterium labeling for analytical stability but differs in chemical class and biological function.

N-Ethyl Hexylone (Structural Analog)

- Structure: Substituted cathinone with an N-ethyl group, similar in substituent position but distinct in backbone .

- Application: Novel psychoactive substance (NPS) with stimulant effects.

- Regulatory Status : Schedule I in the U.S. (unlike esmolol derivatives, which are therapeutic agents) .

- Analytical Data : Identified via time-of-flight MS (TOF-MS), a method also applicable to deuterated esmolol analogs for precise quantification .

N-Butyl Pentylone (Substituted Cathinone)

- Structure : Shares an N-alkyl substitution pattern but lacks deuterium and β-blocker activity.

- Adverse Effects : Associated with stimulant toxicity, contrasting with esmolol’s therapeutic safety profile .

Deuterated Pharmaceutical Standards (General Class)

- Examples : Ethyl Palmitate-D5, this compound.

- Role : Serve as internal standards in MS to correct for matrix effects and ionization variability.

- Key Difference : this compound is tailored for cardiovascular drug monitoring, while others (e.g., Ethyl Palmitate-D5) target lipid analysis .

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogs

| Compound | Deuterated | Primary Use | Metabolic Stability | Regulatory Status | Key Analytical Method |

|---|---|---|---|---|---|

| This compound | Yes | Bioanalytical standard | High | Non-scheduled | LC-MS/MS |

| Esmolol | No | Therapeutic agent | Low (9-min half-life) | FDA-approved | HPLC-UV |

| Ethyl Palmitate-D5 | Yes | Lipidomics standard | High | Non-scheduled | GC-MS |

| N-Ethyl Hexylone | No | Illicit NPS | Moderate | Schedule I | TOF-MS |

Key Observations:

- Deuterated Standards : this compound and Ethyl Palmitate-D5 both enhance analytical precision but differ in target analytes .

- Structural Analogs: N-ethyl substitutions in cathinones (e.g., N-Ethyl Hexylone) highlight the importance of substituent placement in pharmacological activity .

Limitations and Gaps in Evidence

- The provided evidence lacks direct studies on This compound , necessitating extrapolation from deuterated analogs and structural relatives.

Q & A

How can the PICOT framework structure research questions on this compound’s hemodynamic effects?

- Population : Adults with perioperative tachycardia.

- Intervention : Intravenous this compound (0.5 mg/kg).

- Comparison : Non-deuterated esmolol at equivalent doses.

- Outcome : Heart rate reduction ≥20% within 5 minutes.

- Time : Acute phase (0–30 minutes post-administration). This design enables direct comparison of deuterated vs. non-deuterated drug efficacy .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear mixed-effects modeling (NONMEM) to estimate EC50 values. For small sample sizes, apply Bayesian hierarchical models to borrow strength across subgroups. Report 95% credible intervals and posterior predictive checks to validate model fit .

Data Interpretation and Reporting

Q. How should researchers address conflicting in vitro vs. in vivo metabolic data for this compound?

- Answer : Conduct reaction phenotyping to identify enzymes responsible for discrepancies (e.g., esterases vs. cytochrome P450). Use chemical inhibitors (e.g., benzil for esterases) in human hepatocyte assays. If in vivo data show unexpected metabolites, perform retrospective data mining of clinical samples to confirm relevance .

Q. What criteria determine the inclusion of this compound data in meta-analyses of ultrashort-acting β-blockers?

- Answer : Apply PRISMA guidelines with inclusion criteria:

- Study type : Randomized controlled trials (RCTs) or pharmacokinetic studies.

- Data quality : ≥80% isotopic purity, validated analytical methods.

- Outcome standardization : Heart rate data normalized to baseline values.

Exclude studies with unverified deuterium labeling or inadequate blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.